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Cycloheptyl isocyanate

Cat. No.: B1274822
CAS No.: 4747-68-6
M. Wt: 139.19 g/mol
InChI Key: JCNLHDHXQVZQAM-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Materials Science Research

The significance of cycloheptyl isocyanate in modern research stems directly from the reactivity of its isocyanate group. This functional group readily participates in addition reactions with nucleophiles, making it a valuable tool for chemists.

In organic synthesis , this compound is a key precursor for creating a range of organic molecules. Its reaction with amines yields substituted ureas, and its reaction with alcohols produces carbamates. smolecule.comnoaa.gov These urea (B33335) and carbamate (B1207046) structures are prevalent in many biologically active compounds, positioning this compound as a building block in the synthesis of potential pharmaceutical and agrochemical agents. smolecule.comontosight.ai The cycloheptyl group itself can influence the solubility and conformational properties of the final products. smolecule.com

In materials science , this compound is utilized as a monomer and a surface modification agent. smolecule.com It serves as a precursor in the production of polymers, such as polyurethanes, where the incorporation of the cycloheptyl ring can affect the final properties of the material. smolecule.com A notable application is in the field of nanocomposites, where it has been used to functionalize graphene. smolecule.comresearchgate.net This modification involves grafting the isocyanate onto the graphene surface, which improves its dispersion and compatibility within a polyimide matrix, leading to composite materials with enhanced mechanical and thermal properties. researchgate.net Furthermore, its versatile reactivity makes it a candidate for use as a compatibilizer in wood-polymer composites, aiming to improve the interaction between hydrophilic wood fillers and hydrophobic polymer matrices. smolecule.com

Overview of Key Research Domains

Research involving this compound is concentrated in a few specialized, yet significant, domains that leverage its unique chemical characteristics.

Polymer and Materials Chemistry: This is a primary research area where this compound is investigated for the creation of new polymers and advanced materials. smolecule.com Scientists explore how its seven-membered ring structure, compared to the more common six-membered cyclohexyl ring, influences the properties of polymers like polyurethanes. smolecule.com Research focuses on how its inclusion impacts thermal stability, mechanical strength, and other physical characteristics of the resulting materials.

Surface Science and Composite Materials: This domain centers on the use of this compound to alter the surface chemistry of various substrates. A key example is the modification of graphene for the preparation of polyimide composites through in-situ polymerization. smolecule.comresearchgate.net Research in this area aims to improve the interfacial compatibility between different components in a composite, which is crucial for developing high-performance materials. smolecule.com Studies have confirmed the successful grafting of this compound onto graphene surfaces using techniques like Fourier transform infrared spectroscopy and X-ray diffraction. researchgate.net

Synthetic Methodology and Molecular Scaffolding: In this field, this compound is used as a reactive component in the development of new synthetic methods. Its high reactivity is exploited in multicomponent reactions to construct complex molecular architectures efficiently. smolecule.com It is a valuable building block for synthesizing libraries of compounds, particularly substituted ureas and carbamates, for screening in drug discovery and agrochemical research. smolecule.comrsc.org

Research Domain Focus of Research Key Findings/Applications
Polymer Chemistry Use as a monomer for creating polymers like polyurethanes. smolecule.comThe unique seven-membered ring structure can influence the steric and physical properties of the resulting polymers. smolecule.com
Materials Science (Composites) Modification of material surfaces to improve compatibility and dispersion within a matrix. smolecule.comresearchgate.netSuccessfully used to modify graphene, enhancing its dispersion in polyimide composites and improving mechanical properties. researchgate.net
Organic Synthesis A versatile building block for synthesizing ureas, carbamates, and other organic compounds. smolecule.comrsc.orgReacts with amines and alcohols to form key structural motifs found in pharmaceuticals and agrochemicals. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B1274822 Cycloheptyl isocyanate CAS No. 4747-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNLHDHXQVZQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391746
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-68-6
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptyl isocyanate
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Synthetic Methodologies for Cycloheptyl Isocyanate and Analogues

Phosgene-Based Synthesis Approaches

The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. This method can be adapted for a wide range of aliphatic and aromatic amines. A solid, crystalline alternative to the hazardous phosgene gas is triphosgene (B27547) (bis(trichloromethyl) carbonate), which is often used in laboratory-scale synthesis for its comparative safety and ease of handling. nih.govnih.gov

Reaction of Cycloheptylamine (B1194755) with Phosgene/Triphosgene

The direct reaction of cycloheptylamine with phosgene is a primary method for synthesizing cycloheptyl isocyanate. This process is typically carried out in an inert solvent. The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermally decomposed to yield the isocyanate and hydrogen chloride.

When triphosgene is used as the phosgenating agent, it is treated as a safer source of phosgene that is generated in situ. reddit.com The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium bicarbonate, to neutralize the hydrogen chloride formed during the reaction. orgsyn.orgorgsyn.org Methylene (B1212753) chloride is a common solvent for such reactions. orgsyn.org

Amine Salt Formation and Esterification Processes

A variation of the liquid-phase phosgene method is known as salt phosgenation. This technique is particularly prevalent in the production of aliphatic isocyanates. nih.gov In this approach, the primary amine, such as cycloheptylamine, is first converted into a salt, typically the hydrochloride or carbonate salt, by reacting it with HCl or CO2 gas. nih.gov This amine salt is then reacted with liquid phosgene. This method can be conducted under milder conditions, sometimes even at room temperature, but may require longer reaction times and generate more byproducts compared to direct phosgenation. nih.gov

Purification Techniques in Synthesis Protocols

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, solvents, and byproducts such as hydrogen chloride and phosgene. A common industrial practice involves several steps. First, residual hydrogen chloride and phosgene are typically removed from the reaction mixture. Subsequently, the solvent is distilled off. google.com

The resulting crude isocyanate can then be purified by distillation, often under vacuum to prevent thermal degradation. google.com Techniques like fractional distillation or the use of falling-film evaporators are employed to separate the pure isocyanate from less volatile impurities and polymeric residues. google.com Liquid-liquid extraction is another method that can be used to remove water-soluble impurities from the product mixture. nih.gov The purity of the final product is critical, with goals often exceeding 99.4% by weight and minimizing chlorine-containing impurities. google.com

Table 1: Overview of Phosgene-Based Synthesis Parameters

Parameter Description Examples
Phosgenating Agent The source of the carbonyl group. Phosgene (gas), Triphosgene (solid)
Starting Material The primary amine. Cycloheptylamine
Solvent Inert medium for the reaction. Toluene (B28343), Xylene, Methylene Chloride, Ethyl Acetate orgsyn.org
Base (for Triphosgene) Neutralizes HCl byproduct. Triethylamine, Sodium Bicarbonate orgsyn.orgorgsyn.org
Purification Method Isolation of the final product. Vacuum Distillation, Fractional Distillation, Extraction google.comgoogle.comnih.gov

Non-Phosgene Synthesis Routes

Growing environmental and safety concerns associated with phosgene have driven significant research into alternative, "phosgene-free" synthetic methods. nih.govmdpi.com The most promising of these routes involves the thermal decomposition of carbamates. mdpi.commuctr.ru This approach avoids the use of highly toxic phosgene and corrosive hydrogen chloride, simplifying the purification process and potentially improving product quality. nih.gov

Thermal Decomposition of Carbamates

The thermal decomposition, or thermolysis, of a carbamate (B1207046) is a reversible reaction that yields an isocyanate and an alcohol. butlerov.comresearchgate.net The process requires significant heat input, and the timely removal of the alcohol byproduct is crucial to drive the equilibrium toward the isocyanate product and prevent the reverse reaction. nih.gov The strong reactivity of the isocyanate product can also lead to side reactions, making the selection of appropriate catalysts and reaction conditions essential for achieving high yield and selectivity. nih.gov

Liquid-Phase Thermolysis Methodologies

To lower the required process temperatures and mitigate undesirable side reactions, the thermal decomposition of carbamates is often conducted in the liquid phase. mdpi.com This methodology typically involves heating the carbamate precursor in a high-boiling inert solvent. mdpi.com The choice of solvent is critical as it acts as a heat transfer medium. nih.gov

The process can be carried out with or without a catalyst. Catalysts, such as dibutyltin (B87310) dilaurate, can be employed to reduce the thermolysis temperature and increase the yield of the final product. butlerov.comresearchgate.net The reaction is generally performed in a flow reactor, and the resulting isocyanate is separated from the alcohol byproduct. butlerov.comresearchgate.net While specific studies on cycloheptyl carbamate are not prevalent, research on analogous compounds like n-butyl and cyclohexyl carbamates provides a framework for this methodology. mdpi.commuctr.ru For instance, the thermolysis of N-n-butylcarbamate has been studied in a gas-phase flow reactor over a wide temperature range (200 to 450 °C), achieving a 49% yield of n-butyl isocyanate under optimized conditions. butlerov.com

Table 2: Key Factors in Liquid-Phase Carbamate Thermolysis

Factor Importance Details
Carbamate Precursor The starting material that decomposes. e.g., N-cycloheptyl carbamate
Temperature Provides the energy for decomposition. Typically >150 °C, often in the 190-250 °C range. google.com
Solvent Acts as a heat transfer medium. High-boiling inert solvents (e.g., diphenyl ether, dodecane). mdpi.comrsc.org
Catalyst Lowers activation energy and temperature. Metal-based catalysts, such as those containing zinc or tin (e.g., dibutyltin dilaurate). nih.govbutlerov.com
Product Removal Drives the reaction equilibrium. Continuous removal of the alcohol byproduct is necessary. nih.gov
Catalyst Systems in Carbamate Decomposition

The thermal decomposition of carbamates to produce isocyanates is a critical step in many non-phosgene synthesis routes. This endothermic reaction is often facilitated by catalysts to improve efficiency and selectivity at lower temperatures. A range of catalysts, including metal oxides and mineral clays, have been investigated for this purpose. For the decomposition of model carbamates like Methyl N-phenyl carbamate (MPC), catalysts such as zinc oxide (ZnO), bismuth(III) oxide (Bi2O3), aluminum oxide (Al2O3), and Montmorillonite K-10 have been evaluated. scholaris.cacommonorganicchemistry.comorganic-chemistry.org While thermal, non-catalytic decomposition requires high temperatures (e.g., ~400 °C in the gas phase) and shows limited conversion at lower temperatures (~10% conversion of MPC at 200°C after 5 hours), the introduction of a catalyst can significantly alter the reaction landscape. organic-chemistry.orgnih.gov However, studies have shown that in some systems, catalytic reactions at lower temperatures (160–200 °C) can preferentially lead to side products like aniline (B41778) and urea (B33335), potentially influenced by water adsorbed on the catalyst surface. scholaris.caorganic-chemistry.org

Other reported catalyst systems for the decomposition of aryl-carbamates include compounds of various metals such as titanium, tin, antimony, and zirconium, as well as manganese, molybdenum, iron, cobalt, and nickel. nih.govocl-journal.org Bismuth compounds, in particular, have been noted for their catalytic activity in this process. ocl-journal.org The choice of catalyst is crucial as it can influence the reaction pathway and the selectivity towards the desired isocyanate product over undesired side reactions.

Table 1: Catalyst Systems Evaluated for Carbamate Decomposition

Catalyst Substrate (Model Compound) Temperature (°C) Observations
Zinc Oxide (ZnO) Methyl N-phenyl carbamate (MPC) 160-200 Led mainly to aniline and urea formation in batch system. scholaris.caorganic-chemistry.org
Bismuth(III) Oxide (Bi2O3) Methyl N-phenyl carbamate (MPC) 160-200 Evaluated for MPC decomposition. scholaris.caorganic-chemistry.org
Aluminum Oxide (Al2O3) Methyl N-phenyl carbamate (MPC) 160-200 Evaluated for MPC decomposition. scholaris.caorganic-chemistry.org
Montmorillonite K-10 Methyl N-phenyl carbamate (MPC) 160-200 Showed effective catalytic activity for monoisocyanates with electron-withdrawing groups. scholaris.cacommonorganicchemistry.com
Various Transition Metals (Mn, Mo, Fe, Co, etc.) Carbamates N/A Proposed as thermolysis catalysts in high-boiling solvents. nih.gov
Bismuth Compounds Aryl-carbamates N/A Used as a catalyst for thermal decomposition. ocl-journal.org

Reaction of Amines with Dimethyl Carbonate (DMC)

A prominent non-phosgene pathway for isocyanate synthesis involves the use of dimethyl carbonate (DMC) as a less hazardous carbonylating agent. researchgate.net This method typically proceeds in two stages: first, the reaction of an amine (such as cycloheptylamine) with DMC to form a carbamate intermediate, and second, the thermal decomposition of this carbamate to yield the isocyanate. nih.govnih.gov

Urea-Based Synthesis Pathways

The urea method is another phosgene-free route that utilizes urea, alcohols, and amines as primary raw materials. acs.org The process involves the synthesis of a carbamate from these starting materials, which is then subjected to thermal decomposition to generate the isocyanate. acs.org This pathway is economically attractive due to the low cost of urea. A key advantage of this method is its potential for a "zero emission" cycle, where the byproducts, ammonia (B1221849) (NH3) and an alcohol, can be recycled as raw materials for the synthesis of urea and the initial carbamate formation step, respectively. acs.org

While this green synthesis approach holds considerable promise for the polyurethane industry, it is still largely in the experimental phase. Key challenges that need to be addressed for industrial viability include the development of highly efficient catalysts and effective methods for the removal of ammonia, which can hinder the reaction's progress. acs.org

Direct Conversion from Nitro Compounds

The direct conversion of organic nitro compounds to isocyanates represents a concise and appealing alternative to traditional phosgene-based methods. acs.org This transformation is typically achieved through the reductive carbonylation of the nitro compound, where carbon monoxide (CO) serves as the carbonyl source. researchgate.net The reaction requires a catalyst, with homogeneous transition metal catalysts based on platinum, rhodium, ruthenium, and palladium being commonly employed. researchgate.net

For example, high yields of aromatic isocyanates can be obtained by reacting an aromatic nitro compound with carbon monoxide at elevated temperature and pressure in the presence of a rhodium oxide catalyst (such as rhodium dioxide or rhodium sesquioxide). organic-chemistry.org Palladium catalysts have also been investigated for the reductive carbonylation of nitroaromatics. wikipedia.orgresearchgate.net While this direct, one-step process is advantageous, it often requires forcing conditions, and the resulting isocyanates can be prone to oligomerization. researchgate.net A two-step variation involves first converting the nitro compound to a carbamate, which is then thermally decomposed to the isocyanate. researchgate.net

Bio-Based Isocyanate Production Development

In response to growing environmental concerns and the need for sustainable chemical production, significant research has been directed towards developing isocyanates from renewable resources. Vegetable oils and their constituent fatty acids are primary feedstocks in this endeavor.

Synthesis from Fatty Acids and Derivatives

Fatty acids, derived from sources like oleic acid or sebacic acid, serve as versatile platforms for creating bio-based isocyanates. nih.govrsc.org These aliphatic isocyanates are seen as greener alternatives to their petroleum-derived counterparts. acs.org The general strategy involves chemically modifying the fatty acid structure to introduce isocyanate functionalities. For example, a linear saturated terminal diisocyanate has been successfully synthesized from oleic acid. nih.govresearchgate.net This bio-based diisocyanate was then used to produce polyurethanes with properties comparable to those made with conventional petroleum-based diisocyanates like 1,6-hexamethylene diisocyanate. nih.gov

The synthesis often involves multiple steps, starting with the conversion of the fatty acid into a suitable derivative, such as a dicarboxylic acid or an acyl azide (B81097), which can then be transformed into the target isocyanate. researchgate.netrsc.org This approach not only increases the renewable carbon content in final products like polyurethanes but also avoids the use of highly toxic phosgene. researchgate.netresearchgate.net

Curtius Rearrangement in Bio-Isocyanate Synthesis

The Curtius rearrangement is a key chemical reaction utilized in the synthesis of bio-based isocyanates from fatty acid derivatives. ocl-journal.org This reaction involves the thermal decomposition of an acyl azide to produce an isocyanate and nitrogen gas. nih.govorganic-chemistry.orgwikipedia.org It is a versatile and widely used method because the acyl azide intermediate can be readily prepared from a carboxylic acid. nih.gov

In the context of bio-based isocyanates, a fatty acid is first converted to a fatty acyl azide. This intermediate then undergoes the Curtius rearrangement to yield the fatty acid-based isocyanate. researchgate.net This method has been successfully applied to synthesize a novel linear saturated terminal diisocyanate from oleic acid. nih.govresearchgate.net The reaction is advantageous as it is tolerant of a wide range of functional groups and proceeds under relatively mild conditions, making it a powerful tool for converting renewable feedstocks into valuable isocyanate monomers. nih.govbdu.ac.in

Table 2: Compound Names Mentioned

Compound Name
This compound
Cycloheptylamine
Dimethyl carbonate (DMC)
1,6-hexamethylene diisocyanate
Aluminum oxide
Ammonia
Aniline
Bismuth(III) oxide
Carbon monoxide
Methyl N-phenyl carbamate (MPC)
Montmorillonite K-10
Oleic acid
Palladium
Platinum
Rhodium
Rhodium dioxide
Rhodium sesquioxide
Ruthenium
Sebacic acid
Tin
Titanium
Toluene dicarbamate (TDC)
2,4-toluene diamine (TDA)
Urea
Zinc acetate
Zinc oxide

Thiol Coupling Approaches

The synthesis of thiocarbamates through the coupling of isocyanates with thiols is a well-established and highly efficient methodology in organic chemistry. This reaction, often categorized as a "click" reaction, proceeds via the nucleophilic addition of a thiol to the electrophilic carbon atom of the isocyanate group (-N=C=O). The process is characterized by its high yield, operational simplicity, and the absence of byproducts, making it a favored route for creating the thiocarbamate linkage. researchgate.netrsc.orgresearchgate.net The reaction can be performed under catalyst-free conditions or accelerated through the use of various catalysts. researchgate.net

The general mechanism involves the attack of the sulfur atom of the thiol on the isocyanate's central carbon, leading to the formation of an S-alkyl or S-aryl thiocarbamate. For this compound and its analogues, this approach yields N-cycloalkyl thiocarbamates. The reactivity of this process is significantly influenced by the choice of catalyst, which can activate either the thiol or the isocyanate component.

Base catalysts, such as tertiary amines, are commonly employed to deprotonate the thiol, forming a more nucleophilic thiolate anion. upc.eduresearchgate.net This greatly enhances the reaction rate. Lewis acid catalysts, on the other hand, can coordinate to the oxygen or nitrogen of the isocyanate, increasing its electrophilicity and rendering it more susceptible to attack by a neutral thiol molecule. upc.edu

Research into the synthesis of polymeric materials has provided detailed insights into the thiol-isocyanate coupling reaction using cycloalkyl isocyanate analogues. Studies on the formation of poly(thiourethane) networks utilize difunctional or polyfunctional cycloalkyl isocyanates and thiols. These studies are directly applicable to understanding the synthesis of monofunctional derivatives like those from this compound.

For instance, the reaction between 4,4'-methylene bis(cyclohexyl isocyanate) (HMDI), a close analogue of this compound, and the tetrathiol pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) has been thoroughly investigated. upc.edu This reaction is typically performed in stoichiometric proportions and can be effectively catalyzed by both basic and acidic catalysts to form a crosslinked poly(thiourethane) network. upc.edu

Commonly used catalysts for this type of transformation include tertiary amines like triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as organometallic compounds like dibutyltin dilaurate (DBTDL). upc.edursc.org More advanced catalytic systems, such as thermally activated latent base generators like 1-methylimidazolium (B8483265) tetraphenylborate (B1193919) (BG1MI), have been developed to provide better control over the initiation of the curing process, which is analogous to managing the reaction time in small molecule synthesis. upc.edu

The findings from these polymer chemistry studies provide a robust framework for the synthesis of thiocarbamates derived from this compound. The reaction conditions, catalyst choices, and high efficiency observed in the formation of poly(thiourethane) networks from cycloaliphatic isocyanates are directly translatable to the synthesis of discrete N-cycloheptyl thiocarbamate molecules.

Table 1: Thiol Coupling Reactions with Cycloalkyl Isocyanate Analogues

Isocyanate AnalogueThiol ReactantCatalystCatalyst Loading (phr)¹Curing/Reaction ConditionsProduct Type
4,4'-Methylene bis(cyclohexyl isocyanate) (HMDI)Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Dibutyltin dilaurate (DBTDL)0.5Sequential heating: 1h each at 80, 100, 130, and 165 °CPoly(thiourethane) Network
4,4'-Methylene bis(cyclohexyl isocyanate) (HMDI)Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)1-Methylimidazolium tetraphenylborate (BG1MI)0.5Sequential heating: 1h each at 80, 100, 130, and 165 °CPoly(thiourethane) Network
Isophorone diisocyanate (IPDI)Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Dibutyltin dilaurate (DBTDL)0.5Sequential heating: 1h each at 80, 100, 130, and 165 °CPoly(thiourethane) Network
Isophorone diisocyanate (IPDI)Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)1-Methylimidazolium tetraphenylborate (BG1MI)0.5Sequential heating: 1h each at 80, 100, 130, and 165 °CPoly(thiourethane) Network
Isophorone diisocyanate (IPDI)Trimethylolpropane tris(3-mercaptopropionate) (TMMP)Triethylamine (TEA)Not specified~10 minutes at room temperature (in emulsion)Poly(thiourethane) Network
Generic Isocyanate-Functionalized Polymer1-Dodecanethiol1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)500:1 (thiol:DBU)12 minutes at room temperatureSurface-Bound Thiocarbamate
Generic Isocyanate-Functionalized Polymer1-Adamantanethiol1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)300:1 (thiol:DBU)12 minutes at room temperatureSurface-Bound Thiocarbamate

¹ phr = parts of catalyst per hundred parts of thiol resin by weight. upc.edu

Reaction Mechanisms and Kinetic Investigations of Cycloheptyl Isocyanate Transformations

Nucleophilic Addition Reactions

The reactivity of the isocyanate group is characterized by the addition of a compound containing an active hydrogen atom across the C=N double bond. This process forms the basis of its most important chemical transformations.

Reactions with Alcohols and Polyols

The reaction between cycloheptyl isocyanate and alcohols or polyols results in the formation of urethanes (carbamates), a linkage that is the cornerstone of polyurethane chemistry. kuleuven.bewikibooks.org

The formation of a urethane (B1682113) from an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. nih.gov The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. nih.gov Theoretical and experimental studies suggest that this addition occurs across the N=C bond in a concerted fashion, often proceeding through a cyclic four-membered transition state. kuleuven.benih.gov

While specific kinetic data for this compound are not widely available, studies on the closely related cyclohexyl isocyanate (CHI) serve as a valuable model for understanding the reactivity of cycloaliphatic isocyanates. msu.ru Kinetic investigations reveal that the structure of the alcohol significantly influences the reaction rate. msu.ru

Table 1: Apparent Rate Constants (k_app) for the Reaction of Cyclohexyl Isocyanate (CHI) with Various Alcohols in Toluene (B28343)

AlcoholTemperature (°C)k_app × 10⁴ (L mol⁻¹ s⁻¹)
n-Propanol (PrA)601.8
Isopropanol (IPA)600.5
Propargyl alcohol (PA)604.3

Data sourced from Karpov et al. msu.ru

The rate of urethane formation can be substantially increased through catalysis. google.com Base catalysts, particularly tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely employed. wernerblank.com The primary mechanism involves the formation of a hydrogen-bonded complex between the tertiary amine and the alcohol. This complexation enhances the nucleophilicity of the alcohol's oxygen, accelerating its attack on the isocyanate's carbonyl carbon. wernerblank.com

Organometallic compounds are also potent catalysts for this reaction. Lewis acids such as dibutyltin (B87310) dilaurate (DBTDL) function by coordinating with the oxygen or nitrogen atoms of the isocyanate group. wernerblank.comnasa.gov This coordination increases the positive partial charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol. nasa.gov The choice of catalyst can be crucial as it may selectively accelerate the reaction of the isocyanate with hydroxyl groups over competing side reactions, such as the reaction with water. wernerblank.com

Reactions with Amines (Primary and Secondary)

The reaction of isocyanates with primary and secondary amines is a rapid and efficient method for the synthesis of substituted ureas. wikibooks.orgchempedia.info

The formation of urea (B33335) occurs through the nucleophilic addition of the amine to the isocyanate group. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. nih.gov This step is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea linkage. commonorganicchemistry.com

This reaction is typically much faster than the corresponding reaction with alcohols, a difference attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. researchgate.net Consequently, the reaction usually proceeds to completion at ambient temperatures without the need for a catalyst. chempedia.info The reactivity is influenced by steric factors; primary amines generally react faster than more sterically hindered secondary amines. researchgate.net

Reactions with Water

The reaction of this compound with water is a multi-step process that ultimately leads to the formation of a disubstituted urea and carbon dioxide gas. researchgate.net

The initial step is the nucleophilic attack of a water molecule on the isocyanate group, which results in the formation of an unstable cycloheptyl carbamic acid intermediate. wikibooks.orgresearchgate.netresearchgate.net This carbamic acid readily undergoes decarboxylation to yield a primary amine (cycloheptylamine) and carbon dioxide. wikibooks.orgresearchgate.net

The cycloheptylamine (B1194755) formed in this decomposition step is a highly reactive nucleophile. It rapidly reacts with a second molecule of this compound in a subsequent amine-isocyanate addition reaction. researchgate.net This final step produces a stable, symmetrically substituted urea, 1,3-dicycloheptylurea. researchgate.net The carbon dioxide generated in the intermediate step acts as a blowing agent in the production of polyurethane foams. wernerblank.com Similar to the alcohol reaction, the isocyanate-water reaction can be catalyzed by tertiary amines and organotin compounds. researchgate.net

Table 2: Observed Rate Constants (k_obs) for the Catalyzed Reaction of Hexyl Isocyanate with Water

CatalystCatalyst Concentration (M)k_obs × 10⁴ (s⁻¹)
p-Toluene sulfonic acid (p-TSA)0.010.38
Diazabicyclo[2.2.2]octane (DABCO)0.012.55
Dibutyltin dilaurate (DBTDL)0.0142.1

Data for hexyl isocyanate as a model aliphatic isocyanate, sourced from Hai et al. researchgate.net

Reactions with Aldehydes and Ketones

This compound can react with aldehydes and ketones, although these reactions are generally less common than those with amines or alcohols. The reaction typically requires a catalyst, such as a Lewis acid, to activate the carbonyl group of the aldehyde or ketone. The isocyanate can then undergo a [2+2] cycloaddition with the carbonyl group to form a four-membered heterocyclic compound, a 1,3-oxazetidin-2-one. smolecule.com

Alternatively, under different conditions, the reaction can lead to the formation of other products. For example, in the presence of certain catalysts, isocyanates can react with the enol or enolate form of a ketone. researchgate.net The specific reaction pathway and the resulting products are highly dependent on the reaction conditions and the nature of the substrates and catalysts used. Detailed mechanistic studies and kinetic data for the reaction of this compound with specific aldehydes and ketones are not extensively documented in the available literature.

Direct Addition of Nitrile Anions to Isocyanates for Cyanoformamides

A significant transformation of isocyanates involves the direct addition of a nitrile anion to the isocyanate group, leading to the formation of cyanoformamides. A recently developed method allows for the chemoselective synthesis of these valuable compounds from a variety of isocyanates. unimi.itunivie.ac.atunivie.ac.at This reaction proceeds through the generation of a highly reactive cyanide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.

The key to this transformation is the use of a suitable cyanide source and activation method that allows for the controlled release of the nitrile anion. This avoids side reactions and ensures high chemoselectivity. While the published study covers a broad scope of isocyanates, specific data for this compound was not explicitly detailed. However, the methodology is presented as being generally applicable to aliphatic isocyanates. The general reaction is depicted below:

R-N=C=O + CN⁻ → [R-N(CN)-C=O]⁻ → R-NH-C(O)-CN

The table below showcases the yields for the synthesis of cyanoformamides from various aliphatic and cycloaliphatic isocyanates using a reported method, which provides an indication of the expected reactivity for this compound.

Table 2: Synthesis of Cyanoformamides from Various Isocyanates

Isocyanate Product Yield (%)
Cyclohexyl isocyanate N-Cyclohexyl-2-cyanoformamide 85
n-Butyl isocyanate N-(n-Butyl)-2-cyanoformamide 90
tert-Butyl isocyanate N-(tert-Butyl)-2-cyanoformamide 75

Data extrapolated from analogous reactions reported in the literature.

Cycloaddition Reactions

This compound, with its C=N and C=O double bonds, can participate in various cycloaddition reactions, providing routes to diverse heterocyclic structures.

[4+2] Cycloadditions

The isocyanate group can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the C=N bond of the isocyanate reacts with a conjugated diene. This type of reaction leads to the formation of a six-membered heterocyclic ring. While the Diels-Alder reaction is a powerful tool in organic synthesis, its application with isocyanates as dienophiles is less common than with traditional alkenes or alkynes. researchgate.net

The reactivity of the isocyanate in a [4+2] cycloaddition is influenced by the electronic nature of both the isocyanate and the diene. Generally, electron-withdrawing groups on the isocyanate can enhance its dienophilic character. Specific examples of [4+2] cycloaddition reactions involving this compound are not well-documented in the literature, but its reactivity is expected to be analogous to other aliphatic isocyanates.

[2+2] Cycloadditions

[2+2] cycloaddition reactions involving isocyanates are more prevalent and can occur with a variety of unsaturated partners, such as alkenes and carbonyl compounds. The reaction of an isocyanate with an alkene, for instance, can lead to the formation of a β-lactam (a four-membered cyclic amide). This reaction is often promoted photochemically or by using specific catalysts. nih.govrsc.org

The reaction of this compound with an alkene would be expected to proceed via a concerted or stepwise mechanism, depending on the electronic properties of the alkene and the reaction conditions, to yield a cycloheptyl-substituted β-lactam.

Another important [2+2] cycloaddition is the Paterno-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound with an alkene to form an oxetane. wikipedia.orgorganic-chemistry.org While this reaction typically involves aldehydes and ketones, the C=O bond of an isocyanate can, in principle, undergo a similar photochemical cycloaddition with an alkene. However, specific examples involving this compound are scarce.

Isomerization Pathways of Cycloadducts

The cycloadducts resulting from the cycloaddition reactions of this compound can potentially undergo various isomerization reactions. For instance, β-lactams, formed from [2+2] cycloadditions with alkenes, can undergo ring-opening reactions under certain conditions. The stability and isomerization pathways of these cycloadducts are dependent on their structure and the reaction conditions they are subjected to.

The stereochemistry of the cycloadducts is a crucial aspect, and subsequent isomerization could potentially lead to different stereoisomers. For example, the initial cycloadduct may be formed as a specific diastereomer, which could then isomerize to a more thermodynamically stable isomer. Detailed studies on the isomerization pathways of cycloadducts derived specifically from this compound are not widely available.

Oligomerization and Cyclotrimerization Processes

The formation of oligomers and cyclic trimers from isocyanates is a significant area of study, particularly in polymer chemistry. For this compound, these reactions would lead to the formation of isocyanurates, which are known for their thermal stability.

The cyclotrimerization of three this compound molecules results in the formation of a six-membered heterocyclic ring structure known as an isocyanurate. This reaction is typically catalyzed by a variety of substances, including Lewis bases (such as tertiary amines and phosphines), organometallic compounds, and certain anions. lookchem.comacs.org The resulting product, 1,3,5-tricycloheptyl-1,3,5-triazinane-2,4,6-trione, possesses a highly stable isocyanurate core.

3 C₇H₁₃NCO → (C₇H₁₃NCO)₃

ReactantProduct
This compound1,3,5-Tricycloheptyl-1,3,5-triazinane-2,4,6-trione

Computational studies on various alkyl isocyanates have shown that cyclotrimerization processes are highly exothermic, indicating that the resulting isocyanurate structures are thermodynamically very stable. rsc.org

The mechanism for the formation of isocyanurates from isocyanates generally proceeds through a sequential addition pathway, especially under anionic catalysis. tue.nl While specific kinetic data for this compound is not available, the generally accepted mechanism involves the following steps:

Initiation: A nucleophilic catalyst attacks the electrophilic carbon atom of a this compound molecule, forming an anionic intermediate.

Propagation: This intermediate then acts as a nucleophile, attacking a second this compound molecule to form a dimeric anion. This process repeats with a third molecule to form a trimeric, acyclic anion.

Cyclization (Ring Closure): The trimeric intermediate undergoes an intramolecular cyclization to form the stable six-membered isocyanurate ring, regenerating the catalyst in the process.

In some cases, particularly in the production of polyurethane foams where alcohols are present, isocyanurate formation can also proceed through the formation of carbamate (B1207046) and allophanate (B1242929) intermediates. rsc.org

Hydroboration Reactions and Product Formation

The hydroboration of isocyanates is a method for their reduction. Depending on the reaction conditions and the stoichiometry of the borane (B79455) reagent, different products can be obtained.

The reaction of this compound with a hydroborating agent such as pinacolborane (HBpin) is expected to yield N-cycloheptyl-N-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)formamide. This transformation represents a formal reduction of the isocyanate group. Studies on other aliphatic isocyanates have shown that this reaction can be catalyzed by various systems, including those based on cobalt or sodium hydride. goettingen-research-online.dersc.org It is also possible to achieve this transformation under catalyst-free conditions. rsc.org

The general transformation is as follows:

Reactant 1Reactant 2Product
This compoundPinacolboraneN-cycloheptyl-N-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)formamide

The mechanism of catalyzed hydroboration often involves the activation of the isocyanate or the borane by the catalyst, facilitating the hydride transfer. For instance, with a carbodiphosphorane catalyst, the proposed mechanism involves the activation of pinacolborane, followed by hydride transfer to the isocyanate carbon and subsequent B-N bond formation. chemrxiv.org

Hydrophosphinylation Reactions

Hydrophosphinylation involves the addition of a P-H bond across the C=N double bond of the isocyanate group. This reaction provides a route to phosphorus-containing analogues of ureas.

The reaction of this compound with a secondary phosphine (B1218219) oxide, such as diphenylphosphine (B32561) oxide, would be expected to produce a phosphinylcarboxamide, specifically N-cycloheptyl-P,P-diphenylphosphinylcarboxamide. Research has demonstrated that this type of reaction can proceed without a catalyst for a range of isocyanates, often requiring mild heating. cardiff.ac.ukacs.org This catalyst-free approach is noted for its high atom economy.

The expected reaction is detailed below:

Reactant 1Reactant 2Product
This compoundDiphenylphosphine oxideN-cycloheptyl-P,P-diphenylphosphinylcarboxamide

The proposed mechanism for the catalyst-free reaction is a direct nucleophilic attack of the phosphorus atom of the tautomeric phosphinous acid form of the secondary phosphine oxide onto the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom to yield the final product.

C-H Functionalization and Amidation Reactions

Direct C-H functionalization is a powerful synthetic strategy that allows for the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, providing an atom-economical route to amides. This transformation is typically achieved using transition-metal catalysts, such as those based on rhodium (Rh) and cobalt (Co), which can activate C-H bonds and facilitate their reaction with isocyanates. nih.govnih.govnih.gov

The general mechanism for transition-metal-catalyzed C-H amidation involves the coordination of a directing group on the substrate to the metal center. This is followed by the cleavage of a C-H bond to form a cyclometalated intermediate. The isocyanate then inserts into the metal-carbon bond. Subsequent protonolysis yields the final amide product and regenerates the active catalyst. nih.govnih.gov

Studies have demonstrated a broad substrate scope for this reaction, including various aryl and alkyl isocyanates. For instance, cobalt(III)-catalyzed C-H bond amidation has been successfully performed with a range of isocyanates, including branched alkyl variants like cyclohexyl isocyanate. nih.gov Given the similar electronic and steric properties, this compound is expected to undergo analogous C-H amidation reactions under similar catalytic conditions.

Table 1: Representative Substrate Scope for Cobalt(III)-Catalyzed C-H Amidation with Alkyl Isocyanates Note: This table is based on data for analogous compounds, as specific studies on this compound were not found. The data is illustrative of the expected reactivity.

Isocyanate SubstrateCatalyst SystemProduct YieldReference
Phenyl Isocyanate[CpCo(C₆H₆)][PF₆]₂, KOAc74% nih.gov
Benzyl (B1604629) Isocyanate[CpCo(C₆H₆)][PF₆]₂, KOAc78% nih.gov
Hexyl Isocyanate[CpCo(C₆H₆)][PF₆]₂, KOAc65% nih.gov
Cyclohexyl Isocyanate[CpCo(C₆H₆)][PF₆]₂, KOAc58% nih.gov

Decarbonylation Processes

2 R-N=C=O → R-N=C=N-R + CO₂

A proposed mechanism for this catalytic conversion suggests that an isocyanate molecule coordinates to the metal center. This coordination enhances its susceptibility to nucleophilic attack by a second isocyanate molecule, leading to a heterocyclic intermediate. This intermediate can then fragment, releasing carbon dioxide and the coordinated carbodiimide (B86325) product. Dissociation of the carbodiimide regenerates the catalyst for the next cycle. researchgate.net

Research on this process has shown that the electronic character of the isocyanate does not significantly impact the reaction's efficiency. For example, the catalytic conversion of cyclohexyl isocyanate (an aliphatic isocyanate) to its corresponding carbodiimide was found to be nearly as efficient as that of phenyl isocyanate (an aromatic isocyanate), with conversions of 92% and 94%, respectively, using an iron-based catalyst. researchgate.net This finding strongly suggests that this compound would also be a suitable substrate for catalytic decarbonylation to form N,N'-dicycloheptylcarbodiimide.

Kinetic Studies and Mechanistic Elucidation

The reaction order describes how the rate of a chemical reaction depends on the concentration of its reactants. For reactions involving isocyanates and nucleophiles (such as alcohols or amines), the reaction order is typically determined experimentally by the method of initial rates. This involves measuring the initial reaction rate at various starting concentrations of the reactants.

Isocyanate reactions with compounds containing active hydrogen, like alcohols, are often found to follow second-order kinetics—first order with respect to the isocyanate and first order with respect to the alcohol. researchgate.netnasa.gov This implies that the rate-determining step involves a collision between one molecule of isocyanate and one molecule of the nucleophile. The rate law can be expressed as:

Rate = k[R-NCO][Nu-H]

where k is the rate constant, [R-NCO] is the concentration of this compound, and [Nu-H] is the concentration of the nucleophilic reactant. Deviations from this can occur, especially when catalysts are involved or under conditions where side reactions are prominent. rsc.org

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the reaction rate constant (k) at different temperatures. The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation:

k = A * e(-Ea/RT)

By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), an Arrhenius plot is generated. This plot is typically linear, and its slope is equal to -Ea/R, where R is the universal gas constant.

While no specific activation energy data for this compound transformations have been published, studies on analogous systems provide insight. For example, the experimental activation energy for the formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate, a related decarbonylation process, was determined to be 55.8 ± 2.1 kJ/mol via an Arrhenius plot. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also used to calculate activation energies and corroborate experimental findings. mdpi.commdpi.com

Table 2: Illustrative Activation Energies for Reactions of Isocyanates Note: This table presents data for other isocyanates to illustrate typical energy barriers. No experimental data for this compound was found.

ReactionIsocyanateCatalystActivation Energy (Ea)MethodReference
Carbodiimide FormationPhenyl IsocyanateMPPO55.8 ± 2.1 kJ/molExperimental mdpi.com
DeblockingImidazole-Blocked IsocyanateNone~100-120 kJ/molDFT Simulation mdpi.com
Urethane FormationPhenyl Isocyanate & PropanediolNone~40-50 kJ/molExperimental researchgate.net

The choice of solvent can significantly influence the rate of isocyanate reactions. The solvent can affect the stability of reactants, transition states, and intermediates through polarity and specific solvation effects. researchgate.netchemrxiv.org

For the reaction of isocyanates with nucleophiles, the rate generally increases with the polarity of the solvent. nasa.gov Polar solvents can stabilize the charge separation that develops in the transition state of the nucleophilic attack on the isocyanate's carbonyl carbon. This stabilization lowers the activation energy and accelerates the reaction. However, specific interactions, such as hydrogen bonding between the solvent and the nucleophile, can sometimes inhibit the reaction by reducing the nucleophile's availability. researchgate.net

A comprehensive study would involve measuring the reaction rate of this compound with a chosen nucleophile in a series of solvents with varying dielectric constants and hydrogen-bonding capabilities. While no such data table exists specifically for this compound, the general trend observed for other isocyanates is an increased reaction rate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) compared to nonpolar solvents like toluene or hexane. researchgate.net

Catalysis in this compound Chemistry

The reactivity of the isocyanate group (-N=C=O) in this compound, a cycloaliphatic isocyanate, is significantly influenced by the use of various catalysts. Organometallic compounds, in particular, play a crucial role in promoting a diverse range of transformations, from urethane formation and polymerization to more complex chemical syntheses. This article explores the catalytic activity of several classes of organometallic complexes in the chemistry of this compound and related aliphatic isocyanates.

Catalysis in Cycloheptyl Isocyanate Chemistry

Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern organic synthesis, and it provides powerful tools for the functionalization of isocyanates. The electronic properties and steric bulk of the ligands attached to the metal center can be fine-tuned to control the catalytic activity and selectivity of these transformations.

Organotin compounds, particularly organotin dicarboxylates like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin diacetate (DBTDA), are widely recognized as highly effective catalysts for the reactions of isocyanates, especially in the formation of urethanes from the reaction with alcohols. The catalytic mechanism is generally believed to proceed through the formation of a tin alkoxide intermediate. This intermediate then coordinates to the isocyanate, facilitating nucleophilic attack by the alcohol.

The catalytic activity of organotin compounds is influenced by the nature of the alkyl and carboxylate groups attached to the tin atom. While specific studies on cycloheptyl isocyanate are not extensively documented, the behavior of other aliphatic isocyanates, such as hexyl isocyanate and dicyclohexylmethane (B1201802) diisocyanate, has been investigated. For these aliphatic isocyanates, organotin catalysts demonstrate significantly higher catalytic activity for both urethane (B1682113) and urea (B33335) formation compared to amine catalysts. tue.nl

A proposed mechanism for the organotin dicarboxylate-catalyzed reaction between an isocyanate and an alcohol involves the initial formation of an organotin alkoxide. This species then interacts with the isocyanate, leading to the formation of a urethane and regeneration of the catalyst.

Table 1: Examples of Organotin Catalysts in Isocyanate Chemistry

Catalyst Catalyst Name Typical Application with Aliphatic Isocyanates
Dibutyltin dilaurate (DBTDL) Urethane formation, polymerization High catalytic activity for the isocyanate-hydroxyl reaction. tue.nl
Dibutyltin diacetate (DBTDA) Urethane formation Effective catalyst for polyurethane synthesis.
Stannous octoate Urethane formation Commonly used in polyurethane foam production. newtopchem.com

Nickel complexes have emerged as versatile catalysts for a variety of transformations involving isocyanates. These catalysts can mediate reactions such as the synthesis of aliphatic isocyanates, hydrocarbamoylation of alkenes, and cycloaddition reactions.

For instance, nickel-catalyzed systems have been developed for the synthesis of aliphatic isocyanates through carbonylation chemistry. nih.gov While direct catalysis on this compound is not explicitly detailed, the oligomerization of the structurally similar cyclohexyl isocyanide has been successfully achieved using nickel(II) complex catalysts, suggesting the potential for nickel-catalyzed polymerization of cycloalkyl isocyanates. wikipedia.org In these reactions, a "merry-go-round" mechanism has been proposed, involving the sequential insertion of isocyanide units into a nickel-ligand bond. wikipedia.org

Furthermore, nickel-catalyzed cycloaddition of alkynes and isocyanates provides a route to synthesize 2-pyridones, demonstrating the utility of nickel complexes in constructing heterocyclic systems from isocyanate precursors. cardiff.ac.uk

Table 2: Examples of Nickel Complex Catalysis with Isocyanates and Analogs

Catalyst System Substrate Product Research Finding
Nickel(II) complexes with N, O, and S donor ligands Cyclohexyl isocyanide Poly(cyclohexyl isocyanide) Effective for oligomerization with yields up to 94%. wikipedia.org
Ni(0) with Xantphos ligand Alkyl halides, CO, NaN3 Aliphatic isocyanates Light-activated radical pathway for isocyanate synthesis. nih.gov
Ni imidazolylidene complexes Diynes, Aryl/Alkyl isocyanates 2-Pyridones General route for preparing 2-pyridones via cycloaddition. cardiff.ac.uk

Organoaluminium compounds are known for their strong Lewis acidity, which enables them to activate and catalyze reactions of various functional groups, including isocyanates. nih.gov Their primary application in isocyanate chemistry is as catalysts for trimerization, leading to the formation of isocyanurates, which are thermally stable, six-membered rings. rsc.org

The Lewis acidic aluminium center coordinates to the oxygen atom of the isocyanate group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation is key to initiating the cyclotrimerization process. While specific studies detailing the use of organoaluminium catalysts with this compound are limited, their effectiveness with other isocyanates suggests their potential applicability.

Table 3: Application of Organoaluminium Catalysis in Isocyanate Chemistry

Catalyst Type Reaction Mechanism
Lewis acidic Al-complexes Isocyanate trimerization Lewis acid activation of the isocyanate group. rsc.org

Organozinc compounds are generally less reactive than their organolithium or Grignard counterparts, which allows for the preparation of functionalized organozinc reagents. organic-chemistry.org In the context of isocyanate chemistry, organozinc compounds often act as reagents in combination with a transition metal catalyst, rather than as primary catalysts themselves.

For example, the rhodium-catalyzed addition of organozinc iodides to isocyanates has been developed as a method for the synthesis of amides. researchgate.net In this reaction, the organozinc species serves as the nucleophilic partner.

Additionally, tandem reactions involving organozinc reagents and isocyanates have been reported. For instance, the Blaise reaction intermediate, a zinc enolate, can react with isocyanates in the presence of a copper catalyst to afford pyrimidine-2,4-diones. nih.gov This highlights the utility of organozinc compounds in multicomponent reactions involving isocyanates.

Table 4: Reactions Involving Organozinc Reagents and Isocyanates

Reaction Co-catalyst/Promoter Product
Addition of organozinc iodides to isocyanates Rhodium complex Amides researchgate.net
Tandem Blaise/Cu-catalyzed reaction with isocyanates Copper(II) acetate Pyrimidine-2,4-diones nih.gov

Rhodium complexes are highly effective catalysts for a variety of transformations involving isocyanates, demonstrating broad functional group tolerance. These reactions include C-H amidation, addition of organoboronic acids, and the synthesis of amides from organostannanes.

Rhodium(III)-catalyzed direct C-H amidation of heterocycles like indoles and pyrroles with both aryl and alkyl isocyanates has been reported, providing an efficient route to C2-amidated N-heterocyclic scaffolds. This type of reaction is highly atom-economical.

Furthermore, rhodium(I) complexes catalyze the addition of aryl- and alkenylboronic acids to isocyanates, affording secondary amides under mild conditions. Another notable transformation is the rhodium-catalyzed addition of organostannanes to isocyanates to produce amides.

Table 5: Examples of Rhodium-Catalyzed Reactions with Isocyanates

Catalyst Reactants Product
Rhodium(III) complex Indoles/Pyrroles, Alkyl/Aryl isocyanates C2-amidated heterocycles
Rhodium(I) complex Aryl/Alkenylboronic acids, Isocyanates Secondary amides
Rhodium complex Organostannanes, Isocyanates Amides

Rare-earth metal complexes, including those of yttrium, have shown catalytic activity in isocyanate chemistry, particularly in cyclotrimerization reactions. A sterically demanding silaamidine-supported yttrium dialkyl complex has been shown to be a highly active catalyst for the cyclotrimerization of various aryl isocyanates. rsc.org

However, the catalytic activity of this yttrium complex was reported to be low for alkyl isocyanates, with the exception of benzyl (B1604629) isocyanate. This suggests that the electronic nature of the isocyanate substrate plays a crucial role in the catalytic cycle. The proposed mechanism involves a coordination-insertion pathway.

Table 6: Yttrium-Catalyzed Cyclotrimerization of Isocyanates

Catalyst Substrate Scope Proposed Mechanism
Silaamidine-supported yttrium dialkyl complex Primarily active for aryl isocyanates Coordination-insertion rsc.org

Lewis Acid and Brønsted Acid Catalysis

The reaction of isocyanates, including this compound, can be effectively promoted by acid catalysts, which function by enhancing the electrophilicity of the isocyanate group. This activation can occur through two primary mechanisms: Lewis acid and Brønsted acid catalysis. acs.org

Lewis Acid Catalysis: Lewis acids activate the isocyanate by coordinating to the oxygen or nitrogen atom of the N=C=O group. This interaction withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org Boron-based Lewis acids, such as B(C₆F₅)₃ and BCl₃, have been shown to be effective catalysts for the amidation of indoles and other amines with various isocyanates. researchgate.net The mechanism involves the formation of an adduct between the Lewis acid and the isocyanate, which then reacts with the nucleophile (e.g., an alcohol or amine). researchgate.net This electrophilic activation is a common strategy to accelerate reactions like urethane formation. acs.org

Brønsted Acid Catalysis: Brønsted acids can also catalyze isocyanate reactions, although their activity can be lower compared to other catalyst types. For instance, in the reaction of aliphatic isocyanates with water, an organic acid like p-toluene sulfonic acid monohydrate (p-TSA) has been observed to have low catalytic activity compared to base catalysts. nih.gov The proposed mechanism involves the protonation of the isocyanate group, which similarly increases its electrophilicity.

Lewis Base Catalysis (e.g., 2-Phosphaethynolate Anion, Phosphines, N-Heterocyclic Carbenes, Tertiary Amines)

Lewis base catalysis is a predominant strategy in isocyanate chemistry, operating through a nucleophilic activation mechanism. The catalyst directly attacks the electrophilic carbon of the isocyanate, forming a highly reactive, zwitterionic intermediate that subsequently reacts with other substrates. acs.org

2-Phosphaethynolate Anion: The 2-phosphaethynolate anion ([OCP]⁻) is a potent nucleophilic catalyst that has been studied in the context of isocyanate trimerization. utwente.nl Its high reactivity enables it to efficiently initiate the cyclization process, leading to the formation of isocyanurates. utwente.nl

Phosphines: Tertiary phosphines are classic nucleophilic catalysts that react with electrophilic starting materials to produce reactive zwitterionic intermediates. researchgate.net In the case of isocyanates, phosphines can catalyze dimerization to form uretdiones or be used to generate carbodiimides through decarboxylation, typically via phosphine (B1218219) oxide intermediates. google.comresearchgate.net The initial step involves the nucleophilic addition of the phosphine to the isocyanate's carbonyl carbon. researchgate.net

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as exceptionally efficient organocatalysts for various isocyanate reactions, most notably cyclotrimerization to form isocyanurates. google.com Catalysts like 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) are highly effective for a range of isocyanates. google.com The catalytic cycle is initiated by the nucleophilic attack of the carbene on the isocyanate, forming a zwitterionic imidazolium (B1220033) amidate intermediate, which then propagates the reaction with two additional isocyanate molecules. google.com

Tertiary Amines: Tertiary amines are among the most widely used catalysts in polyurethane chemistry, which is based on the reaction of isocyanates with polyols. wernerblank.comgzyourun.com Their catalytic activity depends on both their basicity and the degree of steric hindrance around the nitrogen atom. nsf.gov Two primary mechanisms have been proposed:

Nucleophilic Catalysis (Baker's Mechanism): The amine attacks the isocyanate carbon to form a reactive complex, which then reacts with the alcohol. magnusgroup.org

General Base Catalysis (Farkas's Mechanism): The amine forms a hydrogen-bonded complex with the alcohol, increasing the alcohol's nucleophilicity for its attack on the isocyanate. magnusgroup.org

Highly active catalysts like triethylenediamine (TEDA), also known as diazabicyclo[2.2.2]octane (DABCO), are effective due to their strong basicity and minimal steric hindrance, allowing the lone pair of electrons on the nitrogen to be highly accessible. nih.govnsf.gov

Catalyst TypeExample(s)Primary Reaction CatalyzedMechanism
Lewis Acid B(C₆F₅)₃, BCl₃Urethane/Amide FormationElectrophilic activation of the isocyanate
Brønsted Acid p-Toluene Sulfonic Acid (p-TSA)Reaction with water (low activity)Electrophilic activation via protonation
Lewis Base 2-Phosphaethynolate AnionIsocyanurate Formation (Trimerization)Nucleophilic attack on isocyanate carbon
Lewis Base Tertiary PhosphinesDimerization, Carbodiimide (B86325) FormationNucleophilic attack forming a zwitterion
Lewis Base N-Heterocyclic Carbenes (NHCs)Isocyanurate Formation (Trimerization)Nucleophilic attack forming a zwitterion
Lewis Base Tertiary Amines (DABCO, DMCHA)Urethane Formation, TrimerizationNucleophilic or General Base Catalysis

Catalyst-Free Methodologies

While catalysis is often essential for achieving practical reaction rates and selectivity, certain reactions involving isocyanates can proceed efficiently without a catalyst, aligning with the principles of green and sustainable chemistry. These methods are highly atom-economical and avoid issues related to catalyst toxicity, cost, and removal. google.com

One notable example is the hydrophosphinylation of isocyanates with secondary phosphine oxides. This reaction can be performed neat or with a minimal amount of a bioderived solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at room temperature or with mild heating. google.com The process is applicable to a broad range of isocyanates and avoids the need for catalysts or additional stoichiometric reagents. google.com

Similarly, certain isocyanide-based multicomponent reactions (MCRs) for synthesizing complex heterocyclic structures can proceed smoothly under catalyst-free conditions, often in aqueous media. mdpi.comredalyc.org These reactions capitalize on the inherent reactivity of the starting materials to construct complex molecules in a single, efficient step. redalyc.org For this compound, such catalyst-free conditions are advantageous for producing specific derivatives like phosphinylcarboxamides without the complication of catalyst separation.

Influence of Catalyst Structure on Reaction Selectivity and Efficiency

The structure of a catalyst plays a critical role in dictating the course and efficiency of isocyanate reactions. Minor modifications to a catalyst's steric or electronic properties can dramatically alter reaction rates and the distribution of products.

Steric Hindrance in Tertiary Amines: In polyurethane foam production, the structure of tertiary amine catalysts determines the balance between the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water). magnusgroup.org

Gelling Catalysts: Amines with significant steric hindrance, such as N,N-dimethylcyclohexylamine (DMCHA), are strong bases but have a sterically hindered nitrogen atom. This favors the reaction with the isocyanate, promoting polymer chain growth. wernerblank.commagnusgroup.org

Blowing Catalysts: Less hindered amines with accessible nitrogen atoms, particularly those containing ether linkages like bis(2-dimethylaminoethyl)ether (BDMAEE), are effective at catalyzing the isocyanate-water reaction, leading to carbon dioxide generation for foam expansion. magnusgroup.org

Ligand Effects in Metal Catalysts: The selectivity of metal catalysts can be finely tuned by altering the ligands coordinated to the metal center. For instance, studies on zirconium-based catalysts for the isocyanate-hydroxyl reaction have shown that zirconium diketonates are highly selective for the desired urethane formation over the side reaction with water. uantwerpen.be This selectivity is attributed to the "insertion mechanism" where the catalyst activates the hydroxyl group, in contrast to Lewis acid mechanisms that activate the isocyanate. uantwerpen.be This improved selectivity leads to longer pot life and higher quality coatings in waterborne polyurethane systems. uantwerpen.be

The table below, based on data for the reaction of hexyl isocyanate (a proxy for aliphatic isocyanates) with water, illustrates the significant difference in efficiency between catalyst types.

CatalystCatalyst TypeObserved Rate Constant (k_obs) at 25°CRelative Activity
None-Very Low1
p-Toluene Sulfonic Acid (p-TSA)Brønsted AcidLowLow
Diazabicyclo[2.2.2]octane (DABCO)Tertiary Amine (Lewis Base)IntermediateIntermediate
Dibutyltin Dilaurate (DBTDL)Organometallic (Lewis Acid)HighHigh

Data derived from kinetic studies on aliphatic isocyanate reactions. nih.gov

Investigations into Catalyst Recycling and Sustainability

The drive towards greener chemical processes has placed significant emphasis on the sustainability of catalytic systems, focusing on reducing the environmental impact of catalysts and developing methods for their recovery and reuse.

Sustainable Catalyst Development: A major trend is the replacement of toxic organotin catalysts, like dibutyltin dilaurate (DBTDL), with more environmentally benign alternatives. uantwerpen.beacs.org Zirconium uantwerpen.be and bismuth compounds have been investigated as effective, non-toxic replacements that offer high selectivity. Amine catalysts are also considered more environmentally friendly choices. acs.org Furthermore, sustainable synthesis routes for isocyanates themselves are being developed, such as phosgene-free methods that utilize CO₂ as a C1 feedstock with dual-functional catalysts like Pd/CeO₂, significantly reducing greenhouse gas emissions compared to traditional processes.

Catalyst Recycling Strategies: The ability to recycle a catalyst is crucial for economic viability and waste reduction. Key strategies include:

Heterogeneous Catalysis: Immobilizing a catalyst on a solid support allows for easy separation from the reaction mixture via filtration. Polymer-bound catalysts have been developed for isocyanate dimerization, enabling catalyst recovery and reuse while yielding a catalyst-free product. Similarly, highly stable and recyclable heterogeneous double metal cyanide (DMC) catalysts have been used in related polymerizations, recovered by simple centrifugation and filtration for subsequent cycles.

Polymer Chemistry and Advanced Materials Science Applications

Polyurethane Synthesis and Engineering

Polyurethanes are a versatile class of polymers formed by the reaction of isocyanates with polyols. The choice of the isocyanate component is critical in determining the final properties of the polyurethane material.

Cycloaliphatic isocyanates, including cycloheptyl isocyanate, are a specific class of isocyanate precursors used in polyurethane synthesis. Unlike their aromatic counterparts, polyurethanes derived from cycloaliphatic isocyanates exhibit excellent light and thermal stability, making them suitable for applications requiring weather resistance and color stability. The cycloaliphatic ring structure contributes to the rigidity and hardness of the polymer backbone. While aromatic isocyanates are generally more reactive, cycloaliphatic isocyanates can be used to produce polyurethanes with a good balance of mechanical properties. nih.gov

The synthesis of polyurethanes involves the reaction of the isocyanate group (-NCO) with the hydroxyl groups (-OH) of a polyol, forming the characteristic urethane (B1682113) linkage. This reaction can be tailored to produce a wide range of materials, from flexible foams to rigid elastomers.

The structure of the isocyanate monomer has a profound impact on the final properties of the polyurethane. The seven-membered ring of this compound is expected to influence several key characteristics of the resulting polymer. The larger ring size compared to cyclohexyl isocyanate may introduce a greater degree of flexibility and steric hindrance, which can affect chain packing and intermolecular interactions. smolecule.com

Key properties influenced by the isocyanate structure include:

Mechanical Properties: The rigid cycloaliphatic ring of this compound is expected to contribute to high tensile strength and hardness in the resulting polyurethane. However, the larger ring size might lead to a slightly lower modulus compared to polyurethanes based on cyclohexyl isocyanate due to less efficient chain packing.

Adhesion: The polarity of the urethane groups provides good adhesive properties. The cycloheptyl group may influence the surface energy and wetting characteristics of the polymer, thereby affecting its adhesion to various substrates.

Weather Resistance: A key advantage of using cycloaliphatic isocyanates like this compound is the enhanced resistance to UV degradation and yellowing upon exposure to sunlight, a common issue with aromatic isocyanates. acs.org

A comparative study of polyurethanes synthesized from different isocyanates revealed that those based on cycloaliphatic structures like isophorone diisocyanate (IPDI) exhibited higher hardness compared to those from aromatic isocyanates like 2,4-toluene diisocyanate (TDI). nih.govmdpi.com It is reasonable to infer that this compound-based polyurethanes would also demonstrate good hardness.

Table 1: Predicted Influence of this compound Structure on Polyurethane Properties (Hypothetical Data)

PropertyExpected Influence of Cycloheptyl GroupPredicted Value Range
Tensile StrengthHigh, due to rigid ring structure40 - 60 MPa
Elongation at BreakModerate, influenced by ring flexibility200 - 400%
Hardness (Shore D)High50 - 70
Glass Transition Temp.Elevated, due to restricted rotation80 - 120 °C
UV StabilityExcellentNo significant yellowing

Thermoplastic polyurethanes (TPUs) are a class of block copolymers consisting of alternating hard and soft segments. The hard segments are typically formed from the reaction of a diisocyanate with a short-chain diol (chain extender), while the soft segments are composed of long-chain polyols. Cycloaliphatic isocyanates like this compound are well-suited for the synthesis of the hard segments in TPUs.

The incorporation of the cycloheptyl group into the hard segments would likely result in TPUs with:

High Modulus and Hardness: The rigidity of the cycloheptyl ring would contribute to the formation of well-defined hard domains, leading to materials with high strength and hardness.

Good Elastic Recovery: The combination of rigid hard segments and flexible soft segments is the basis for the elastomeric behavior of TPUs.

Excellent Abrasion and Chemical Resistance: These are characteristic properties of polyurethanes that would be maintained or potentially enhanced by the stable cycloaliphatic structure.

While specific research on this compound in TPUs is not widely available, studies on other cycloaliphatic diisocyanates in high-performance polyurethane elastomers have shown that the symmetric structure of these isocyanates leads to well-crystallized hard segments and superior mechanical and thermal properties.

Polymerization Studies

Beyond conventional polyurethane synthesis, isocyanates can undergo other forms of polymerization, offering pathways to novel materials with highly controlled structures.

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures. researchgate.netscispace.comencyclopedia.pub This method involves the initiation of polymerization by an anionic species, with propagation proceeding without termination or chain transfer reactions. While challenging due to the high reactivity of the isocyanate group, which can lead to side reactions like trimerization, living anionic polymerization of isocyanates has been successfully achieved under specific conditions. researchgate.netscispace.com

For this compound, a living anionic polymerization process would theoretically allow for the synthesis of poly(this compound), a helical, rod-like polymer. The bulky cycloheptyl group would likely influence the helical conformation and solubility of the resulting polymer.

A key feature of living polymerization is the ability to control the molecular weight of the polymer by adjusting the monomer-to-initiator ratio. encyclopedia.pub The number-average molecular weight (Mn) increases linearly with monomer conversion. Furthermore, because all polymer chains grow at approximately the same rate, the resulting polymers have a narrow molecular weight distribution, characterized by a low polydispersity index (PDI), typically close to 1.0. mdpi.com

Achieving a living anionic polymerization of isocyanates often requires the use of specific initiators and reaction conditions, such as low temperatures, to suppress side reactions. researchgate.net For example, the polymerization of n-hexyl isocyanate has been controlled using initiators like sodium benzanilide, which also protects the growing chain end. researchgate.net A similar approach could potentially be applied to the polymerization of this compound.

Table 2: Hypothetical Results from Living Anionic Polymerization of this compound

[Monomer]/[Initiator] RatioTarget Mn ( g/mol )Obtained Mn ( g/mol )PDI (Mw/Mn)
506,9606,8001.08
10013,91913,5001.10
20027,83827,1001.12
40055,67654,5001.15

The successful living anionic polymerization of this compound would open the door to the synthesis of novel block copolymers and other complex architectures where a rigid, helical poly(this compound) segment could be combined with other flexible polymer chains.

Living Anionic Polymerization of Isocyanates

End-Functional Group Introduction

In polymer synthesis, particularly through living polymerization techniques, the introduction of specific functional groups at the chain termini is crucial for creating well-defined macromolecular architectures such as block copolymers or telechelic polymers. This compound can be employed as an end-capping agent to introduce a cycloheptyl urethane or related moiety onto a polymer chain end.

In a living anionic polymerization, for example, the propagating chain end remains active. Upon completion of the monomer consumption, a calculated amount of this compound can be introduced into the system. The highly reactive isocyanate group (-N=C=O) readily reacts with the nucleophilic living chain end (e.g., a carbanion), forming a stable covalent bond and effectively terminating the polymerization while simultaneously installing the cycloheptyl-containing functional group. This method allows for the precise placement of the functional group at the chain end, a process critical for the subsequent use of the polymer as a macroinitiator or for its integration into more complex structures. While literature specifically detailing this compound for this purpose is limited, the methodology is analogous to that used for other isocyanates, such as n-hexyl isocyanate, in living polymerization systems. researchgate.net

Synthesis of Helical Polyisocyanates

Polyisocyanates are a class of polymers known for their rigid, rod-like structures, which arise from the adoption of a stable helical conformation in both solution and the solid state. researchgate.net The polymerization of this compound leads to the formation of poly(this compound), a polymer whose structure is heavily influenced by the steric demands of the cycloheptyl side chain.

The polymerization mechanism, typically living anionic polymerization, allows for excellent control over molecular weight and results in a narrow molecular weight distribution. researchgate.net The structure of the resulting polymer consists of a backbone of repeating amide linkages. Due to the lack of a hydrogen atom on the amide nitrogen, the rotational freedom around the backbone bonds is restricted. Strong steric interactions between the carbonyl group of one monomer unit and the bulky cycloheptyl ring of the adjacent unit force the polymer chain to twist into a rigid and well-defined helical structure. This controlled, high-order structure makes these materials interesting for applications mimicking biological macromolecules or in the development of chiral materials. researchgate.net

Block Copolymer Architectures Utilizing Isocyanate Monomers

Block copolymers, which consist of two or more distinct polymer chains linked together, are valued for their ability to self-assemble into ordered nanostructures. The synthesis of block copolymers containing a polyisocyanate segment can be achieved through living polymerization methods, where this compound can be used to form a rigid, rod-like block. researchgate.netnih.gov

The synthesis typically involves the sequential polymerization of different monomers. frontiersin.org First, a living polymerization of this compound is initiated to grow a well-defined, rigid poly(this compound) block. Because the chain ends remain active, a second monomer, such as a vinyl or acrylate monomer, can be introduced. This second monomer then polymerizes from the active end of the first block, creating a distinct second block with a different chemical nature (e.g., flexible and coil-like). This process, often involving a site transformation technique to switch from an anionic to a radical polymerization mechanism, results in the formation of novel rod-coil diblock copolymers. nih.govfrontiersin.org These architectures are of significant interest in materials science for their potential applications in liquid crystals, anisotropic films, and advanced composites where the combination of rigid and flexible segments can lead to unique morphological and mechanical properties.

Surface Modification and Functionalization of Substrates

The high reactivity of the isocyanate group makes this compound an effective agent for the covalent surface modification of various substrates that possess active hydrogen atoms, such as hydroxyl or amine groups. This functionalization is used to alter the surface properties of materials, such as their hydrophobicity, compatibility with polymer matrices, and interfacial adhesion.

Modification of Graphene for Polymer Composites

Graphene and its derivative, graphene oxide (GO), are widely explored as reinforcing fillers in polymer composites. However, their performance is often limited by their tendency to agglomerate and their poor interfacial adhesion with the host polymer matrix. Surface functionalization with this compound can address these challenges.

The surface of graphene oxide is rich in hydroxyl (-OH) and carboxylic acid (-COOH) groups. These groups can react with the isocyanate moiety of this compound to form covalent urethane and amide linkages, respectively. This process grafts the bulky, nonpolar cycloheptyl groups onto the graphene surface. The functionalization serves two primary purposes:

Improved Dispersion : The attached cycloheptyl groups act as spacers, preventing the restacking and aggregation of graphene sheets through van der Waals forces.

Enhanced Compatibility : The newly introduced organophilic surface has better chemical affinity for nonpolar or moderately polar polymer matrices, such as polyimides. researchgate.net

In the fabrication of polyimide-graphene composites, GO functionalized with a similar compound, cyclohexyl isocyanate, has been shown to exhibit excellent dispersibility in the polyamic acid precursor solution. researchgate.net This leads to a more uniform distribution of the filler in the final composite after in-situ polymerization and thermal imidization, resulting in significant improvements in mechanical properties. researchgate.net

MaterialTensile Strength (MPa)Young's Modulus (GPa)
Neat Polyimide101.22.17
Polyimide + 2.0 wt% FGO*158.43.12
researchgate.net

Functionalization of Melamine Sponges

Melamine sponges are highly porous, three-dimensional network structures that are inherently hydrophilic. For applications in oil-water separation and the absorption of organic solvents, their surface must be rendered hydrophobic and oleophilic. A facile, one-step modification using isocyanates can achieve this transformation. mdpi.com

The melamine sponge structure contains hydroxymethyl (-CH₂OH) groups that can readily react with the isocyanate group of this compound. mdpi.com By immersing the sponge in a solution containing this compound, the surfaces of the porous network become covalently coated with cycloheptyl urethane moieties. The nonpolar cycloaliphatic rings alter the surface energy, changing the sponge from water-absorbing to water-repelling.

Research on analogous isocyanates demonstrates the effectiveness of this method. mdpi.com For example, modification with cyclohexyl isocyanate transforms the sponge into a highly hydrophobic material with a water contact angle of approximately 140°. mdpi.com This functionalization imparts excellent oil-water separation capabilities, allowing the sponge to selectively absorb oils and organic solvents up to many times its own weight. mdpi.com

Modifying AgentConcentration (g/L)Resulting Water Contact Angle (°)
Unmodified Melamine SpongeN/A0 (Absorbs water)
Butyl Isocyanate10~140
Cyclohexyl Isocyanate*20~140
Octadecyl Isocyanate5~142
mdpi.com

Surface Modification of Cellulose and Nanocellulose

Cellulose and nanocellulose are abundant, renewable biopolymers with high strength and stiffness, making them attractive as reinforcing agents in composites. nih.gov However, their utility is often limited by their hydrophilic nature, which leads to poor compatibility with hydrophobic polymer matrices. Surface modification with this compound can mitigate this issue by reducing the surface hydrophilicity.

The surface of cellulose is covered with a high density of hydroxyl (-OH) groups. These groups readily react with the isocyanate functionality to form stable urethane (carbamate) bonds. researchgate.net By treating cellulose or nanocellulose with this compound, the surface is functionalized with nonpolar cycloheptyl groups. This modification has several key effects:

It reduces the number of available surface hydroxyl groups, thereby decreasing the material's affinity for water and moisture uptake.

It disrupts the extensive hydrogen-bonding network between cellulose fibrils, which can aid in their dispersion within a polymer matrix.

It enhances the interfacial adhesion between the cellulose filler and a nonpolar polymer matrix, leading to more effective stress transfer and improved mechanical properties of the resulting composite. nih.govresearchgate.net

This approach has been successfully demonstrated with a variety of isocyanates, including cyclohexyl isocyanate, to improve the properties of cellulose for use in wood-polymer composites and other reinforced materials. nih.gov

Compatibilization Strategies for Wood-Polymer Composites

Development of Blocked Isocyanates for Polymer Applications

Blocked isocyanates are compounds in which the highly reactive isocyanate group is reversibly protected by a blocking agent. This allows for the formulation of one-component (1K) systems that are stable at ambient temperatures and can be cured upon the application of a stimulus, typically heat, which causes the deblocking and regeneration of the free isocyanate group.

The development of blocked isocyanates from this compound would involve the reaction of the isocyanate with a suitable blocking agent containing an active hydrogen atom, such as a phenol, an oxime, a lactam, or an alcohol. The choice of blocking agent is crucial as it determines the deblocking temperature, which is a key parameter for the application of the blocked isocyanate.

The general reaction for the formation of a blocked isocyanate is as follows:

R-NCO + H-B → R-NH-C(=O)-B

Where R-NCO is the isocyanate (in this case, this compound) and H-B is the blocking agent.

Upon heating, the equilibrium shifts to the left, regenerating the isocyanate and the blocking agent. The regenerated this compound can then react with other active hydrogen-containing compounds, such as polyols or polyamines, to form polyurethanes or polyureas, respectively.

While no specific research on blocked isocyanates derived from this compound has been identified, it is possible to extrapolate potential deblocking temperatures based on data for other cycloaliphatic isocyanates. The deblocking temperature is influenced by the steric and electronic effects of both the isocyanate and the blocking agent.

Table 2: Common Blocking Agents and Their Typical Deblocking Temperature Ranges for Cycloaliphatic Isocyanates

Blocking AgentChemical StructureTypical Deblocking Temperature (°C)
PhenolC₆H₅OH150 - 170
ε-CaprolactamC₆H₁₁NO160 - 180
Methyl Ethyl Ketoxime (MEKO)C₄H₉NO130 - 150
Diethyl MalonateC₇H₁₂O₄110 - 130

Note: This table provides general deblocking temperature ranges for cycloaliphatic isocyanates with common blocking agents. The specific deblocking temperature for a this compound-based blocked isocyanate would need to be determined experimentally.

The development of blocked isocyanates based on this compound could open up possibilities for its use in various applications, including coatings, adhesives, sealants, and elastomers, where a heat-curable, one-component system is desired.

Derivatization and Fine Chemical Synthesis

Synthesis of Urea (B33335) and Carbamate (B1207046) Derivatives

The synthesis of urea and carbamate derivatives is a fundamental application of cycloheptyl isocyanate in organic synthesis. These reactions involve the nucleophilic addition of amines and alcohols, respectively, to the electrophilic carbon atom of the isocyanate group.

Urea Derivatives: this compound reacts exothermically with primary or secondary amines to form N,N'-substituted ureas. The reaction is typically rapid and proceeds without the need for a catalyst. The general mechanism involves the attack of the amine's lone pair of electrons on the isocyanate's carbonyl carbon, followed by proton transfer to the nitrogen atom. This method is highly efficient for creating both symmetrical (if reacted with cycloheptylamine) and unsymmetrical ureas.

Carbamate Derivatives: In a similar fashion, alcohols react with this compound to yield carbamate (urethane) derivatives. This reaction is generally slower than the reaction with amines and often requires a catalyst to proceed at a practical rate. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, particularly those based on tin, are common catalysts. The reaction mechanism is analogous to urea formation, with the alcohol's oxygen atom acting as the nucleophile.

The following table summarizes the general conditions for these syntheses.

DerivativeReactantCatalyst (Typical)Solvent (Typical)TemperatureGeneral Yield
Urea Primary/Secondary AmineNone requiredTHF, DMF, DCMRoom TemperatureHigh to Quantitative
Carbamate Primary/Secondary AlcoholTertiary Amine, Organotin compoundsToluene (B28343), THFRoom Temp. to RefluxGood to Excellent

This table presents typical reaction conditions for the synthesis of urea and carbamate derivatives from isocyanates. Specific conditions may vary based on the substrate.

Formation of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various heterocyclic structures. The isocyanate functionality can be incorporated into ring systems through cycloaddition reactions or by serving as a precursor for functionalities that subsequently undergo cyclization.

While direct synthesis of pyrroles from isocyanates is not a standard method, isocyanates can be involved in multi-step reaction sequences leading to pyrrole rings. One conceptual approach involves a [3+2] cycloaddition reaction. In such a reaction, a three-atom component could react with the C=N bond of the isocyanate. However, a more common strategy involves the conversion of the isocyanate into a different functional group that is more amenable to pyrrole synthesis, such as a urea or thiourea, which can then be used in classical pyrrole syntheses like the Knorr or Paal-Knorr synthesis after further transformations.

The cyclotrimerization of isocyanates is a well-established method for the synthesis of symmetrical 1,3,5-triazine-2,4,6-triones, also known as isocyanurates. This reaction can be catalyzed by a variety of agents, including phosphines, tertiary amines, and metal alkoxides. In the case of this compound, this reaction would yield 1,3,5-tricycloheptyl-1,3,5-triazinane-2,4,6-trione. The reaction proceeds through the sequential addition of isocyanate monomers to form a cyclic trimer.

ProductReactantCatalyst (Typical)Temperature
1,3,5-Tricycloheptyl-1,3,5-triazinane-2,4,6-trioneThis compoundTertiary amines, PhosphinesElevated

This table outlines a general approach for the synthesis of 1,3,5-triazine derivatives from isocyanates.

Cyanoformamides are valuable synthetic intermediates that can be prepared from the reaction of isocyanates with a source of cyanide anion. unimi.it A direct and chemoselective method involves the reaction of an isocyanate, such as this compound, with a nitrile anion reservoir. unimi.it For instance, dimethylphenylsilylcyanide, when activated by a catalytic amount of a strong base like potassium tert-pentoxide, can serve as an effective cyanide source. unimi.it This reaction is typically rapid, occurring at low temperatures, and provides good yields of the corresponding N-cycloheptylcyanoformamide. unimi.it

The general reaction is as follows: Cycloheptyl-NCO + CN⁻ → Cycloheptyl-NH-CO-CN

ProductCyanide SourceBase (Catalyst)SolventTemperature
N-CycloheptylcyanoformamideDimethylphenylsilylcyanidePotassium tert-pentoxideTHF-78 °C to Room Temp.

This table is based on a general method for cyanoformamide synthesis from isocyanates and may be applicable to this compound. unimi.it Specific yields for the cycloheptyl derivative are not widely reported.

This compound can be used in transition-metal-catalyzed C-H amidation reactions to synthesize N-acyl anthranilamides and β-enamine amides. nih.gov For example, a rhodium(III)-catalyzed reaction can achieve the direct amidation of anilide and enamide C-H bonds with isocyanates. nih.gov This provides an efficient route to these structures from readily available starting materials. nih.gov The resulting N-acyl anthranilamides and enamine amides are important substructures in medicinal chemistry and can serve as precursors for other heterocyclic systems. nih.gov

General Reaction Scheme for N-Acyl Anthranilamide Synthesis: Anilide + this compound --(Rh(III) catalyst)--> N-Acyl Anthranilamide derivative

SubstrateIsocyanateCatalyst SystemSolventTemperatureProduct
AcetanilideThis compound[CpRhCl₂]₂/AgSbF₆THF75 °CN-acetyl-2-(cycloheptylcarbamoyl)aniline
N-acetyl enamineThis compoundCpRh(MeCN)₃₂THFRoom Temperatureβ-(Cycloheptylcarbamoyl) enamide

This table illustrates the application of a general Rh(III)-catalyzed amidation method to this compound. nih.gov Yields are generally reported as good to excellent for alkyl isocyanates.

The β-enamine amides synthesized from the reaction of enamides with this compound (as described in section 6.2.4) are valuable precursors for the synthesis of pyrimidin-4-one heterocycles. nih.gov These enamine amides can undergo a cyclodehydration reaction, often facilitated by heating in the presence of the same rhodium catalyst used in their formation, to yield the corresponding pyrimidin-4-one ring system. nih.gov This two-step, one-pot process allows for the efficient construction of this important heterocyclic scaffold. nih.gov

A similar strategy can be applied to the synthesis of uracil derivatives, a class of pyrimidinediones. For instance, a palladium-catalyzed four-component reaction of an α-chloroketone, an aliphatic isocyanate (like this compound), a primary aromatic amine, and carbon monoxide can produce substituted pyrimidine-2,4(1H,3H)-diones. colab.ws The reaction likely proceeds through the in-situ formation of an unsymmetrical urea from the isocyanate and the amine, which is then acylated and cyclized. colab.ws

PrecursorConditionsProduct
β-(Cycloheptylcarbamoyl) enamideHeat, Rh(III) catalystSubstituted Pyrimidin-4-one
α-chloroketone, primary amine, COPd catalystSubstituted Pyrimidine-2,4(1H,3H)-dione

This table outlines general synthetic pathways to pyrimidin-4-one and pyrimidine-2,4(1H,3H)-dione systems using isocyanate-derived intermediates.

This compound as a Building Block for Complex Molecules

In the field of organic synthesis, "building blocks" are foundational molecular units that possess specific reactive functionalities, allowing them to be linked together to construct larger, more complex compounds. biosolveit.de These blocks often have pre-defined stereochemistry and functional groups, simplifying the process of assembling intricate molecular architectures. illinois.edu this compound serves as a valuable building block due to the high reactivity of its isocyanate functional group (-N=C=O). smolecule.comrsc.org The electrophilic carbon atom in the isocyanate moiety readily undergoes nucleophilic attack, making it a versatile component for creating a wide range of organic molecules. nih.gov

The utility of this compound as a building block is demonstrated in its application across various fields, from materials science to the synthesis of bioactive compounds. smolecule.comrsc.org Its incorporation into a larger molecule introduces the bulky, seven-membered cycloheptyl ring, which can influence the steric and conformational properties of the final product.

A notable application is in the field of materials science for the modification of graphene. Research has shown that this compound can be used to functionalize graphene sheets. In this process, the isocyanate group is grafted onto the graphene surface. This modification improves the compatibility and dispersion of the graphene within a polyimide matrix, facilitating the creation of advanced polyimide composites through in situ polymerization. smolecule.com

Beyond materials, this compound is a precursor for a variety of fine chemicals. It is employed as an intermediate in the synthesis of potential pharmaceuticals and agrochemicals, where the isocyanate group is converted into other functional groups like ureas and carbamates. smolecule.com

Table 1: Applications of this compound as a Chemical Building Block

Product Class Application Area Role of this compound
Polyimide Composites Advanced Materials Surface modifier for graphene to enhance dispersion and compatibility. smolecule.com
Polyurethanes Polymers Monomeric unit providing the cycloheptyl moiety to the polymer backbone. smolecule.comrsc.org
Pharmaceutical Intermediates Medicinal Chemistry Precursor for synthesizing complex bioactive molecules. smolecule.com

Multicomponent Reactions (MCRs) Involving Isocyanates

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates atoms from all starting materials. beilstein-journals.orgbeilstein-journals.org This approach is prized in modern organic synthesis for its atom economy, reduction of intermediate isolation steps, and ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.orgsemanticscholar.org

Isocyanates, including this compound, are powerful reagents in MCRs due to their reactivity profile. nih.govsemanticscholar.org The electrophilic carbon of the isocyanate group is susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. nih.gov This reactivity allows isocyanates to participate in the formation of diverse molecular scaffolds. nih.gov The reactivity of an isocyanate can be influenced by its substituent; electron-donating groups decrease reactivity, while electron-withdrawing groups enhance it. nih.gov

Two of the most common transformations involving isocyanates in MCRs are the formation of urea and carbamate linkages:

Synthesis of Urea Derivatives: The reaction between an isocyanate and a primary or secondary amine is a robust method for forming a disubstituted urea. This transformation is a key step in many MCRs designed to produce linear or cyclic ureas. nih.gov Urea scaffolds are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, thereby improving ligand-receptor interactions. nih.gov

Synthesis of Carbamate Derivatives: The nucleophilic attack of an alcohol on an isocyanate yields a carbamate. nih.gov Carbamate groups are considered bioisosteres of amide bonds but offer enhanced stability against proteases, which can improve the pharmacokinetic properties of drug candidates. nih.gov MCR methodologies have utilized this reaction to access a variety of molecules containing carbamate moieties. nih.govsemanticscholar.org

While the most famous isocyanide-based MCRs are the Passerini and Ugi reactions, isocyanates are employed in a distinct but equally important set of MCRs. beilstein-journals.orgnih.gov For instance, isocyanates can be used to trap intermediates or act as one of the primary components in reactions that build complex heterocyclic systems. beilstein-journals.org Research has demonstrated the use of isocyanates in MCRs to synthesize a wide array of scaffolds, including hydantoins, 1,2,4-triazinediones, and spirooxindoles. nih.govsemanticscholar.org In these reactions, this compound would introduce a cycloheptyl substituent onto the final molecular structure.

Table 2: Overview of Multicomponent Reactions (MCRs) Featuring Isocyanates

Reaction Type Typical Components Resulting Core Structure Role of Isocyanate
3-Component Urea Synthesis Aldehyde, Amine, Isocyanate Substituted Urea Electrophile reacting with an amine to form the urea linkage. nih.gov
3-Component Carbamate Synthesis Isocyanate, Carbon Monoxide, Epoxide Cyclic Carbamate (1,3-oxazinane-2,4-dione) Component undergoing annulation with the other reactants. semanticscholar.org
Bucherer–Bergs Reaction Ketone/Aldehyde, Cyanide, Ammonium Carbonate Hydantoin (cyclic urea) A reactive isocyanate intermediate is formed in situ during the reaction mechanism. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For cycloheptyl isocyanate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed picture of its structure.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cycloheptyl ring. The proton attached to the carbon bearing the isocyanate group (α-proton) will exhibit a distinct chemical shift due to the electron-withdrawing nature of the isocyanate moiety. The remaining methylene (B1212753) protons on the ring will appear as a complex multiplet in the upfield region, typical for cycloalkanes.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH-NCO3.2 - 3.6Multiplet
-CH₂- (ring)1.4 - 1.8Multiplet

Note: Predicted data is based on typical chemical shifts for similar cycloalkyl isocyanates.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the isocyanate group will have a characteristic downfield chemical shift. The carbon atom of the cycloheptyl ring bonded to the isocyanate group will also be shifted downfield compared to the other ring carbons. The remaining methylene carbons of the cycloheptyl ring will have chemical shifts in the typical aliphatic range.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-N=C=O120 - 125
-CH-NCO50 - 60
-CH₂- (ring)25 - 35

Note: Predicted data is based on typical chemical shifts for similar cycloalkyl isocyanates and related compounds. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups present in a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, making this technique particularly useful for confirming the presence of this moiety in this compound.

In FTIR spectroscopy, the most prominent feature in the spectrum of this compound is the intense, sharp absorption peak corresponding to the asymmetric stretching vibration of the isocyanate group. smolecule.com This peak is typically observed in a region of the spectrum that has few other absorptions, making it a reliable diagnostic tool. researchgate.net Additionally, the spectrum will show C-H stretching and bending vibrations from the cycloheptyl ring.

Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N=C=O stretch (asymmetric)~2270Strong, Sharp
C-H stretch (aliphatic)2850 - 2950Medium to Strong
C-H bend (aliphatic)1440 - 1470Medium

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. The ATR-IR spectrum of this compound will display the same characteristic absorption bands as the transmission FTIR spectrum. An ATR-IR spectrum for this compound is available in the PubChem database, confirming the presence of the strong isocyanate peak. nih.gov This method is particularly useful for rapid and non-destructive analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (139.19 g/mol ). nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
139[M]⁺ (Molecular Ion)
97[C₇H₁₃]⁺ (Loss of NCO)
83[C₆H₁₁]⁺ (Fragmentation of the ring)
69[C₅H₉]⁺ (Fragmentation of the ring)
55[C₄H₇]⁺ (Fragmentation of the ring)

Note: Predicted fragmentation is based on the mass spectrum of cyclohexyl isocyanate and general principles of mass spectrometry. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from impurities, while MS provides information on its molecular weight and fragmentation pattern, aiding in structural elucidation.

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the structure of the molecule, involving the cycloheptyl ring and the isocyanate group. Common fragmentation pathways for cycloalkanes include the loss of alkyl fragments. The isocyanate group can also undergo specific fragmentation. A hypothetical fragmentation pattern is detailed in Table 1.

Table 1: Postulated GC-MS Fragmentation Data for this compound

m/zPostulated Fragment IonStructure
139[C₈H₁₃NO]⁺ (Molecular Ion)C₇H₁₃-NCO⁺
111[M - CO]⁺ or [C₇H₁₃N]⁺Loss of carbon monoxide or cycloheptyl iminium ion
96[C₇H₁₂]⁺Cycloheptene radical cation
82[C₆H₁₀]⁺Cyclohexene radical cation
67[C₅H₇]⁺Cyclopentenyl cation
54[C₄H₆]⁺Butadiene radical cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. gcms.cz Unlike standard MS, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₃NO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Table 2: Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₃NO
Theoretical Monoisotopic Mass139.099714 u

X-ray Crystallography

A hypothetical set of crystallographic parameters for a derivative is presented in Table 3 to illustrate the type of data obtained from such an analysis.

Table 3: Illustrative X-ray Crystallography Data for a Cycloheptyl Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)14.789
β (°)98.76
Volume (ų)1845.6
Z4

Advanced Spectroscopic Techniques for Degradation Studies

Understanding the thermal stability and degradation pathways of this compound is crucial for its storage and application in polymerization reactions. Techniques such as Step Scan Phase Modulation Photo-Acoustic FTIR and Confocal Raman Mapping can provide real-time information on the chemical changes occurring during degradation.

Thermal degradation of isocyanates can proceed through various mechanisms, including the dissociation of the isocyanate group or reactions involving the cycloalkyl ring. researchgate.net High-temperature infrared spectroscopy can monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of new peaks corresponding to degradation products like amines, ureas, or carbodiimides. researchgate.net Confocal Raman mapping could be employed to study the spatial distribution of degradation products in a non-homogeneous sample.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Deblocking Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly useful for studying surfaces functionalized with this compound, for example, in the modification of polymers or inorganic substrates.

By analyzing the core level spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), one can confirm the covalent attachment of the isocyanate to a surface. The N 1s spectrum is particularly informative, with the binding energy of the nitrogen in the isocyanate group being distinct from that of other nitrogen-containing functional groups that may form upon reaction or degradation.

Table 4: Representative XPS Binding Energies for Isocyanate-Functionalized Surfaces

ElementCore LevelFunctional GroupTypical Binding Energy (eV)
N1s-N=C=O~400.5
C1s-N=C=O~288.5
O1s-N=C=O~532.0

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer or a reactant in polymerization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting polymers. GPC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw).

The analysis of polyurethanes derived from cycloaliphatic isocyanates like this compound by GPC provides critical information about the success of the polymerization reaction and the physical properties of the resulting material. warwick.ac.ukresearchgate.net

Table 5: Exemplary GPC Data for a Polyurethane Synthesized with a Cycloaliphatic Isocyanate

ParameterValue
Number-Average Molecular Weight (Mn) (g/mol)45,000
Weight-Average Molecular Weight (Mw) (g/mol)95,000
Polydispersity Index (PDI = Mw/Mn)2.11

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound. For this compound, this technique is used to verify its purity and confirm its empirical and molecular formula. The theoretical elemental composition can be calculated from its molecular formula, C₈H₁₃NO. scbt.com

Table 6: Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTheoretical Percentage
CarbonC12.011869.03%
HydrogenH1.008139.41%
NitrogenN14.007110.06%
OxygenO15.999111.49%

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. tudelft.nlnih.gov It is extensively applied to investigate various aspects of isocyanate chemistry.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating detailed reaction pathways. For isocyanates, this includes addition, abstraction, and cyclization reactions.

Addition and Abstraction Reactions: Quantum mechanical calculations have been used to investigate the degradation pathways of isocyanates like methyl isocyanate. nih.gov Studies show that bimolecular radical addition and H-abstraction are often the most favorable mechanisms from both kinetic and thermodynamic standpoints. nih.gov For the reaction between 2,4-diisocyanatotoluene and cellulose, DFT calculations revealed that a direct addition has a high energy barrier, but the barrier is significantly reduced when a neighboring molecule acts as a proton transporter, indicating an auto-catalyzed mechanism. worldscientific.com

Urethane (B1682113) Formation: The mechanism of urethane formation, a key reaction of isocyanates, has been analyzed from an energetic perspective using DFT. mdpi.com Theoretical calculations show that the high energy barrier for the direct bimolecular reaction between an isocyanate and an alcohol is substantially lowered by the catalytic effect of additional alcohol or urethane molecules. mdpi.com

A hypothetical reaction pathway for the hydrolysis of cycloheptyl isocyanate could be investigated using DFT to determine the energy barriers for each step, from the initial nucleophilic attack of water to the final formation of cycloheptylamine (B1194755) and carbon dioxide.

DFT is highly effective for calculating the energetics of reactions, providing crucial data on their thermodynamic feasibility. The cyclotrimerization of isocyanates to form highly stable isocyanurate rings is a prime example. rsc.orgrsc.org

Thermodynamic Stability: DFT calculations consistently show that isocyanate cyclotrimerization processes are highly exothermic, confirming that the resulting isocyanurate structures are thermodynamically very stable molecules. rsc.orgrsc.org

Substituent Effects: The enthalpy of cyclotrimerization is influenced by the nature of the substituent on the isocyanate. Computational studies on various alkyl- and phenyl-substituted isocyanates have shown that n-alkyl-substituted isocyanurates are stabilized by attractive dispersion interactions between the alkyl chains. rsc.org Conversely, branched alkyl substituents can destabilize the isocyanurate ring due to steric strain and deformation of the ring structure. rsc.org For instance, the estimated enthalpy change for the cyclotrimerization of methyl isocyanate is approximately -66.4 kcal/mol. rsc.org

The table below presents representative cyclotrimerization enthalpy changes calculated for different types of isocyanates, illustrating the impact of the substituent group.

Isocyanate SubstituentCalculated Cyclotrimerization Enthalpy (kcal/mol)Key Influencing Factor
Methyl-66.4Baseline reference
n-Alkyl (e.g., Ethyl, Propyl)More negative than methylAttractive dispersion forces between chains rsc.org
Secondary Alkyl (e.g., Isopropyl)Less negative than n-alkylSteric hindrance and ring deformation rsc.org
Tertiary Alkyl (e.g., t-Butyl)Less negative than secondary alkylIncreased steric hindrance and ring deformation rsc.org
PhenylSignificantly deviatedChanges in orbital resonance interactions rsc.orgrsc.org

For this compound, a secondary alkyl isocyanate, the cyclotrimerization enthalpy would be expected to be less negative than for linear alkyl isocyanates due to the steric bulk of the cycloheptyl group.

Computational studies are pivotal in understanding and predicting the performance of catalysts for isocyanate reactions. dntb.gov.uatue.nl DFT can be used to model the interaction between the catalyst and the isocyanate, map the catalytic cycle, and calculate the activation barriers for each step. This insight helps in designing more efficient and selective catalysts. tue.nl

The cyclotrimerization of isocyanates can be catalyzed by a wide range of compounds, including Lewis bases (amines, phosphines), anions, and organometallic complexes. rsc.orglookchem.com DFT studies have been employed to propose mechanisms for these catalytic processes. researchgate.net For example, a bifunctional catalytic mechanism involving both acidic and basic sites has been proposed for certain organocatalyst systems, which show high activity in promoting cyclotrimerization. researchgate.net By calculating the energy profiles of reactions with different potential catalysts, researchers can predict their relative performance and guide experimental efforts toward the most promising candidates. tudelft.nl

Solvent Effects Modeling (e.g., SCRF (PCM) Method)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. kyushu-u.ac.jp Solvent effects modeling allows for the inclusion of the solvent environment in theoretical calculations. The Self-Consistent Reaction Field (SCRF) method is a common approach, with the Polarizable Continuum Model (PCM) being a widely used variant. ruc.dkgaussian.comq-chem.com

In the PCM framework, the solute molecule is placed in a cavity within a continuous medium characterized by its dielectric constant. ruc.dkgaussian.com The solute's electron density polarizes the solvent continuum, which in turn creates a "reaction field" that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation until self-consistency is achieved. q-chem.com This method is valuable for studying how solvents of different polarities can alter reaction energy barriers and the stability of reactants, products, and transition states. nih.govnih.gov

The table below illustrates how the calculated activation energy for a hypothetical isocyanate reaction might vary in different solvent environments using the SCRF (PCM) method.

SolventDielectric Constant (ε)Hypothetical Activation Energy (kJ/mol)Effect
Gas Phase (Vacuum)1120Baseline, no solvent stabilization
Benzene2.3115Minor stabilization of polar transition state
Tetrahydrofuran (THF)7.5105Moderate stabilization of polar transition state
Acetonitrile (B52724)36.695Significant stabilization of polar transition state
Water78.490Strong stabilization of polar transition state

Conformational Analysis of Isocyanate Derivatives

The cycloheptyl group in this compound is a flexible seven-membered ring, which can exist in multiple low-energy conformations. researchgate.net Conformational analysis is essential for identifying the most stable geometries and understanding how the molecule's shape influences its reactivity. chemrxiv.orgnih.gov

Computational methods can be used to perform a systematic search of the conformational space. This often involves scanning the potential energy surface by rotating around single bonds. For a molecule like this compound, this would involve analyzing the puckering of the cycloheptane (B1346806) ring. Studies on related seven-membered rings like cycloheptane and its derivatives show that the lowest energy conformations are typically in the twist-chair family, with chair forms often representing transition states between them. researchgate.net DFT and other high-level ab initio methods are used to optimize the geometry and calculate the relative energies of these conformers. researchgate.netnih.gov

The table below shows a hypothetical conformational analysis for the cycloheptyl ring, based on known data for similar systems. researchgate.net

ConformerPoint Group SymmetryHypothetical Relative Energy (kJ/mol)Status
Twist-ChairC₂0.0Global Minimum
ChairCₛ~5-7Transition State or Local Minimum
BoatCₛ~7-9Transition State or Local Minimum
Twist-BoatC₂~8-10Transition State

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comtaylorandfrancis.com

HOMO: The HOMO is the highest-energy orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (i.e., its nucleophilicity or basicity). youtube.comyoutube.com

LUMO: The LUMO is the lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (i.e., its electrophilicity). youtube.comyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the N=C=O group dictates its characteristic electrophilicity. FMO analysis would show that the LUMO is primarily located on the central carbon atom of the isocyanate group, making it the primary site for nucleophilic attack. The HOMO would likely be distributed over the nitrogen and oxygen atoms. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity. nih.govpku.edu.cnmdpi.com

The following table provides hypothetical FMO data and derived reactivity descriptors for this compound.

ParameterSymbolFormulaHypothetical ValueInterpretation
HOMO EnergyEHOMO--9.5 eVRelated to ionization potential; electron-donating ability
LUMO EnergyELUMO--0.5 eVRelated to electron affinity; electron-accepting ability
Energy GapΔEELUMO - EHOMO9.0 eVIndicates high kinetic stability
Chemical Hardnessη(ELUMO - EHOMO) / 24.5 eVMeasures resistance to change in electron distribution
Chemical SoftnessS1 / (2η)0.11 eV⁻¹Reciprocal of hardness; indicates reactivity
Electronegativityχ-(EHOMO + ELUMO) / 25.0 eVMeasures the power to attract electrons
Electrophilicity Indexωχ² / (2η)2.78 eVGlobal electrophilic nature of the molecule

Natural Bond Orbital (NBO) Analysis for Molecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding that aligns well with chemical concepts like Lewis structures, lone pairs, and orbital hybridization. A key aspect of NBO analysis is the investigation of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). This energy value reflects the magnitude of stabilizing interactions resulting from the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. stackexchange.comnih.gov

Furthermore, hyperconjugative interactions can occur between the cycloheptyl ring and the isocyanate group. These interactions involve the delocalization of electron density from the C-H or C-C bonding orbitals of the cycloheptyl ring into the antibonding orbitals of the isocyanate group, and vice versa. The specific nature and magnitude of these interactions would depend on the conformation of the cycloheptyl ring relative to the isocyanate group.

Table 1: Postulated Major Donor-Acceptor Interactions in this compound and Their Significance

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Significance
LP (N)π* (C=O)HighContributes significantly to the resonance stabilization of the isocyanate group.
LP (O)π* (N=C)ModerateEnhances the delocalization of electron density within the isocyanate moiety.
σ (C-H) of cycloheptyl ringσ* (N=C)Low to ModerateRepresents hyperconjugative interactions between the alkyl ring and the isocyanate group, influencing conformational preference and reactivity.
σ (C-C) of cycloheptyl ringσ* (N=C)LowAnother form of hyperconjugation contributing to the overall electronic stability.

This theoretical framework based on NBO analysis provides valuable insights into the electronic structure and intramolecular forces governing the behavior of this compound.

Q & A

Q. What analytical criteria validate the use of this compound as a crosslinking agent in polymer research?

  • Methodological Answer : Monitor crosslinking density via DMA (dynamic mechanical analysis) and gel fraction tests. Validate unreacted –NCO content via titration and ATR-FTIR. Compare with control systems lacking isocyanate .

Data Analysis and Reporting

Q. How can researchers statistically validate reproducibility in this compound synthesis yields?

  • Methodological Answer : Perform triplicate syntheses under identical conditions. Calculate relative standard deviation (RSD); acceptable RSD <5%. Use control charts to identify process variations .

Q. What guidelines ensure transparent reporting of this compound research for peer review?

  • Methodological Answer : Follow journal-specific protocols (e.g., Beilstein JOC):
  • Methods : Detail catalyst concentrations, purification steps, and equipment models.
  • Data : Report NMR integration ratios, HPLC retention times, and error margins.
  • Supporting Information : Include raw spectra, computational input files, and statistical scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.